HJC0197 PKA Selectivity Profile: No Inhibition of Type I or II PKA at Functional Concentrations
HJC0197 at 25 µM demonstrates no inhibitory effect on cAMP-induced type I and type II PKA holoenzyme activity in the presence of 100 µM cAMP, in contrast to the established PKA inhibitor H89 (25 µM) which fully suppresses both isoforms under identical conditions [1]. This quantitative selectivity profile enables dissection of Epac-dependent signaling without confounding PKA pathway interference at concentrations sufficient to block Epac-mediated Rap1-GDP exchange.
| Evidence Dimension | PKA holoenzyme activity (type I and II) |
|---|---|
| Target Compound Data | No reduction in PKA activity at 25 µM HJC0197 |
| Comparator Or Baseline | H89 (25 µM): complete inhibition of both PKA type I and II activity |
| Quantified Difference | HJC0197: no measurable PKA inhibition; H89: complete inhibition |
| Conditions | In vitro PKA holoenzyme activity assay; 100 µM cAMP present; n=3 replicates |
Why This Matters
This distinguishes HJC0197 from PKA inhibitors like H89, enabling researchers to attribute observed cAMP-mediated effects specifically to Epac signaling.
- [1] Chen H, et al. Figure 4: Effects of Epac antagonists ESI-08, 6g (HJC0198) and 6h (HJC0197) on type I and II PKA activities. Bioorg Med Chem Lett. 2012;22(12):4038-4043. PMC3362663. View Source
